1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common route starts with the preparation of 2-amino-1,3-thiazole-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with hydroxylamine to form the hydroxyimino derivative. Finally, the pyrrolidine-2,5-dione moiety is introduced through a coupling reaction under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The hydroxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The pyrrolidine-2,5-dione moiety can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2-Amino-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Hydroxyimino derivatives:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring and are used in similar applications.
Uniqueness: 1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of these three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
188565-41-5 |
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Molecular Formula |
C9H8N4O5S |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H8N4O5S/c10-9-11-4(3-19-9)7(12-17)8(16)18-13-5(14)1-2-6(13)15/h3,17H,1-2H2,(H2,10,11) |
InChI Key |
KLQFTYYODLGGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(=NO)C2=CSC(=N2)N |
Origin of Product |
United States |
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